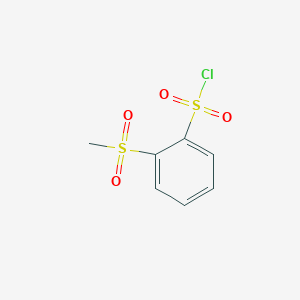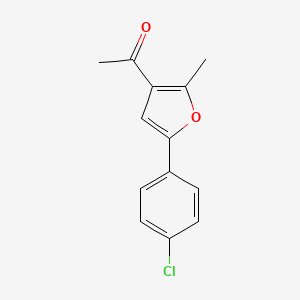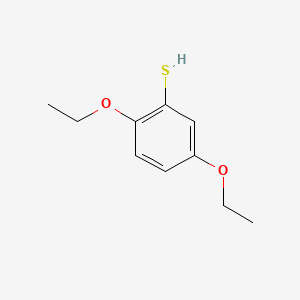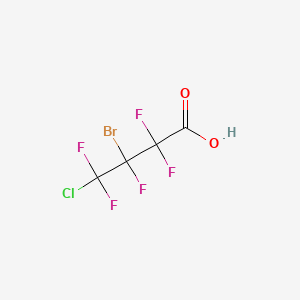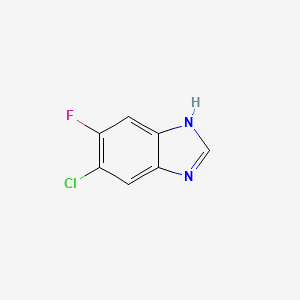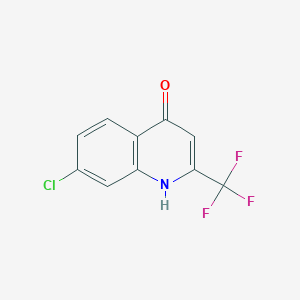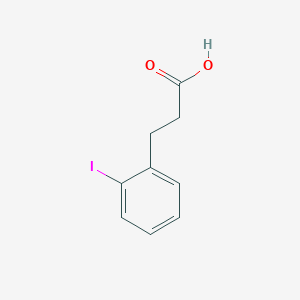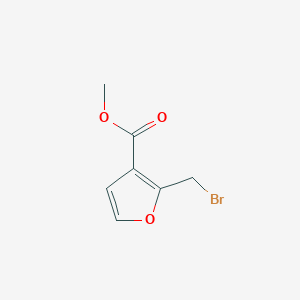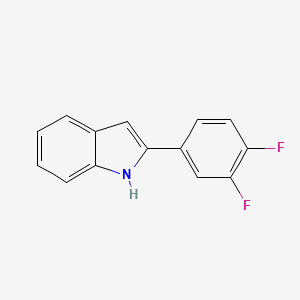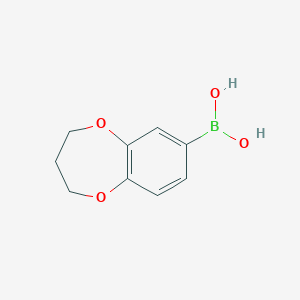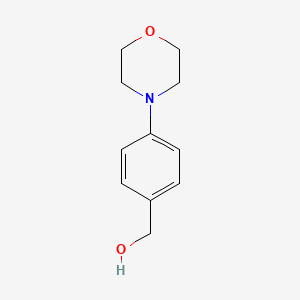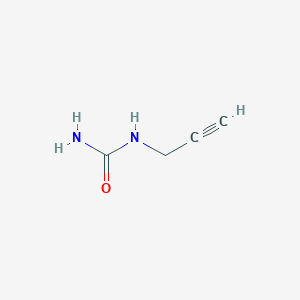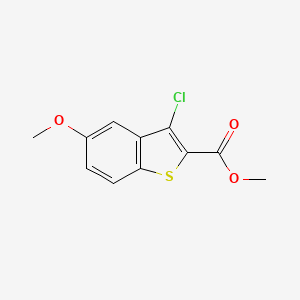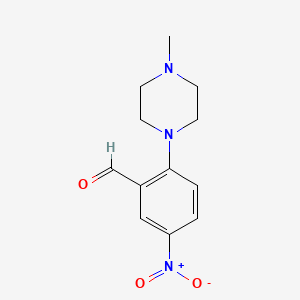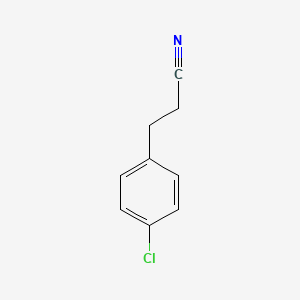
3-(4-Chlorophenyl)propanenitrile
概要
説明
3-(4-Chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8ClN . It has a molecular weight of 165.62 .
Synthesis Analysis
While specific synthesis methods for 3-(4-Chlorophenyl)propanenitrile were not found, a related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized starting from 4-chlorobenzoic acid . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)propanenitrile contains 19 bonds in total, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)propanenitrile has a melting point of 25-27°C and a boiling point of 120°C . Its density is 1.15 g/cm³ . It should be stored in a sealed container in a dry room at room temperature .科学的研究の応用
Molecular Structure and Spectroscopic Analysis
3-(4-Chlorophenyl)propanenitrile has been a subject of research for its molecular structure and spectroscopic properties. Studies have focused on its vibrational study, both experimentally and theoretically, to understand its stability and molecular behavior. The use of Density Functional Theory (DFT) analysis has been prominent in these studies, offering insights into its geometrical parameters, vibrational modes, and electronic structure (Sivakumar et al., 2021).
Antimicrobial Activity
This compound has been analyzed for its potential antimicrobial activity. It has demonstrated antibacterial and antifungal effects, making it a candidate for further research in the field of antimicrobials. Molecular docking simulations have been conducted to understand its interaction with bacterial and fungal cells (Sivakumar et al., 2021).
Quantum Chemical Calculations and Biological Activity
Quantum chemical methods and vibrational spectral techniques have been employed to characterize 3-(4-Chlorophenyl)propanenitrile and its derivatives. These studies provide valuable information on its biological functions, including antimicrobial properties. Molecular docking plays a crucial role in identifying its interactions with proteins and understanding its biological activity (Viji et al., 2020).
Optical Nonlinearity and Optical Limiting Studies
The nonlinear optical properties of derivatives of 3-(4-Chlorophenyl)propanenitrile have been investigated for potential applications in optical devices like limiters and switches. These studies involve analyzing the compound's ability to absorb and emit light, which is essential for developing new optical materials (Naseema et al., 2012).
Photolytic Reactivity Studies
Research has also focused on the generation and reactivity of cations derived from 3-(4-Chlorophenyl)propanenitrile through photolysis. These studies help understand the compound's behavior under light exposure and its potential applications in photochemical processes (Guizzardi et al., 2001).
Conformational Analysis
Conformational analysis of organosilicon compounds, including 3-(4-Chlorophenyl)propanenitrile, has been conducted to understand their structural dynamics. This research provides insights into how the compound's structure changes in different environments, which is crucial for its application in various fields (Jenneskens et al., 2010).
Safety And Hazards
3-(4-Chlorophenyl)propanenitrile is classified as an irritant and harmful substance . It has hazard statements H319, H315, and H335, indicating that it causes serious eye irritation, skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
While specific future directions for 3-(4-Chlorophenyl)propanenitrile were not found, a related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showed certain anti-tobacco mosaic virus activity . This suggests potential future directions in exploring the antiviral properties of similar compounds.
特性
IUPAC Name |
3-(4-chlorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUPDOGDDNZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374050 | |
| Record name | 3-(4-chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)propanenitrile | |
CAS RN |
32327-71-2 | |
| Record name | 3-(4-chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)propionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



